Methyl 6-chloro-2-formyl-5-iodonicotinate
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Overview
Description
Methyl 6-chloro-2-formyl-5-iodonicotinate is a chemical compound with the molecular formula C8H5ClINO3 and a molecular weight of 325.49 g/mol . This compound is a derivative of nicotinic acid and contains chloro, formyl, and iodo substituents on the pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-formyl-5-iodonicotinate typically involves the iodination of methyl 6-chloronicotinate followed by formylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and formylation is achieved using formylating agents such as formic acid or formic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents like iodine and formylating agents.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-formyl-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
Substitution: Derivatives with different substituents replacing the chloro or iodo groups.
Oxidation: Methyl 6-chloro-2-carboxy-5-iodonicotinate.
Reduction: Methyl 6-chloro-2-hydroxymethyl-5-iodonicotinate.
Coupling: Biaryl or alkyne derivatives depending on the coupling partners.
Scientific Research Applications
Methyl 6-chloro-2-formyl-5-iodonicotinate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-formyl-5-iodonicotinate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-5-iodonicotinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 6-chloro-2-formyl-3-iodonicotinate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
Methyl 6-chloro-2-formyl-5-iodonicotinate is unique due to the presence of both formyl and iodo groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C8H5ClINO3 |
---|---|
Molecular Weight |
325.49 g/mol |
IUPAC Name |
methyl 6-chloro-2-formyl-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H5ClINO3/c1-14-8(13)4-2-5(10)7(9)11-6(4)3-12/h2-3H,1H3 |
InChI Key |
CLOYBTXFIKSWTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1C=O)Cl)I |
Origin of Product |
United States |
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